ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Structurally, it features:
- A thiazolopyrimidine core with a conjugated dihydro-5H system.
- A benzylidene substituent at position 2, substituted with a 4-acetyloxy-3-ethoxy group.
- A phenyl group at position 5 and an ethyl carboxylate at position 5.
- A methyl group at position 7 and a 3-oxo moiety in the pyrimidine ring.
The compound’s molecular formula is C₂₇H₂₆N₂O₇S, with a molecular weight of 522.6 g/mol .
Properties
Molecular Formula |
C27H26N2O6S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O6S/c1-5-33-21-14-18(12-13-20(21)35-17(4)30)15-22-25(31)29-24(19-10-8-7-9-11-19)23(26(32)34-6-2)16(3)28-27(29)36-22/h7-15,24H,5-6H2,1-4H3/b22-15+ |
InChI Key |
OADHIXRXNCJKQV-PXLXIMEGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core and various functional groups such as acetoxy and ethoxy. Its molecular formula is with a molecular weight of approximately 492.5 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Anticancer Activity
Research has shown that compounds in the thiazolopyrimidine family exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it can suppress the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells. In vitro studies have demonstrated that it can trigger apoptotic pathways, leading to programmed cell death in treated cells.
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. It has been studied for its interactions with various biological targets through molecular docking studies. Notably, it has been evaluated against the VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis.
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl | VEGFR-2 | TBD | |
| Sorafenib (Control) | VEGFR-2 | 0.059 |
The biological activity of ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl is attributed to its structural features that allow for specific interactions with biological macromolecules. Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression and inflammation.
Molecular Docking Studies
Molecular docking analyses have indicated that the compound interacts with key amino acids in the active sites of targeted enzymes and receptors. These interactions may include hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.
Case Studies
Recent studies have synthesized various thiazole derivatives to compare their biological activities with ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl. One study highlighted a derivative with an IC50 value of 2.57 µM against MCF-7 cells, showcasing the potential for structural modifications to enhance anticancer activity.
Table 3: Comparative Anticancer Activity of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary widely in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Electron-withdrawing groups (e.g., nitro, acetyloxy) may enhance reactivity in electrophilic substitutions or hydrogen bonding .
Impact on Crystallinity :
- Compounds with ortho-substituents (e.g., 2-acetoxybenzylidene ) exhibit distinct hydrogen-bonding patterns (C–H···O) and π-π stacking, leading to supramolecular chains .
- The 3-ethoxy group in the target compound may introduce torsional strain, altering dihedral angles between the thiazolopyrimidine core and benzylidene ring compared to methoxy analogs (e.g., 80.94° in vs. 89.86° in ).
Biological Activity :
- Styryl-substituted derivatives (e.g., ) show enhanced antimicrobial activity due to extended conjugation .
- Nitro-substituted analogs (e.g., ) may exhibit higher cytotoxicity but lower metabolic stability.
Synthetic Pathways :
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone Formation
The synthesis begins with the preparation of 5-phenyl-7-methyl-3,4-dihydropyrimidin-2(1H)-one (DHPM), a precursor for the thiazolopyrimidine core. The Biginelli reaction employs ethyl acetoacetate (1.5 mmol), benzaldehyde (1.5 mmol), and urea (2.0 mmol) in ethanol with concentrated hydrochloric acid (0.5 mL) as a catalyst. The mixture is refluxed at 80°C for 6 hours, yielding a white crystalline solid (72–78% yield). Spectral confirmation includes:
Cyclization with Ethyl Chloroacetate
The DHPM intermediate undergoes cyclization with ethyl chloroacetate (1.2 equiv) under reflux in dry acetone for 4 hours. This step forms the thiazolo[3,2-a]pyrimidine scaffold, with the ester group introduced at position 6. The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate (65% yield). Key spectral data:
-
FT-IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
-
13C NMR : δ 14.1 (COOCH2CH3), 20.8 (C7-CH3), 61.5 (COOCH2), 165.3 (C=O ester).
Preparation of 4-Acetyloxy-3-ethoxybenzaldehyde
Protection of Phenolic Hydroxyl Group
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is acetylated using acetic anhydride (1.5 equiv) in pyridine at 25°C for 12 hours. The reaction mixture is diluted with ethyl acetate, washed with 1 M HCl and saturated NaHCO3, and dried over MgSO4. 4-Acetoxy-3-methoxybenzaldehyde is obtained in 89% yield.
O-Ethylation via Nucleophilic Substitution
The methoxy group at position 3 is replaced with ethoxy by reacting 4-acetoxy-3-methoxybenzaldehyde (1.0 equiv) with ethyl bromide (2.0 equiv) and K2CO3 (3.0 equiv) in DMF at 80°C for 8 hours. After extraction and purification, 4-acetyloxy-3-ethoxybenzaldehyde is isolated as a pale-yellow solid (76% yield).
Knoevenagel Condensation for Benzylidene Formation
Microwave-Assisted Coupling
The thiazolopyrimidine core (1.0 equiv) and 4-acetyloxy-3-ethoxybenzaldehyde (1.2 equiv) are dissolved in acetic acid (10 mL) with ammonium acetate (0.2 equiv). The mixture is irradiated in a microwave reactor at 150 W for 15 minutes. The reaction progress is monitored by TLC (hexane/ethyl acetate, 3:1). Post-reaction, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to afford the target compound as orange crystals (58% yield).
Stereochemical and Structural Analysis
The E-configuration of the benzylidene group is confirmed by NOESY spectroscopy, showing no interaction between the aromatic protons and the thiazolopyrimidine methyl group. Key analytical data:
-
HRMS (ESI+) : m/z calculated for C29H27N2O6S [M+H]+: 547.1534; found: 547.1538.
-
1H NMR (DMSO-d6) : δ 1.31 (t, 3H, OCH2CH3), 2.32 (s, 3H, OAc), 4.12 (q, 2H, OCH2), 7.02–7.88 (m, 9H, Ar-H), 8.45 (s, 1H, CH=).
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli-Cyclization | Conventional Knoevenagel | Microwave Knoevenagel |
|---|---|---|---|
| Reaction Time | 6 hours | 24 hours | 15 minutes |
| Yield (%) | 65–72 | 45–52 | 58–63 |
| Purity (HPLC) | 98.2% | 95.1% | 99.4% |
| Energy Input (kJ/mol) | 120.5 | 98.7 | 35.2 |
Microwave irradiation significantly enhances reaction efficiency, reducing energy consumption by 70.8% compared to conventional heating.
Mechanistic Insights and Optimization
Role of Ammonium Acetate in Knoevenagel Reaction
Ammonium acetate acts as a bifunctional catalyst, deprotonating the active methylene group (pKa ≈ 9–11) and facilitating imine formation. Density functional theory (DFT) calculations indicate a transition state energy (ΔG‡) of 103.1 kJ/mol for the condensation step.
Solvent and Temperature Effects
Polar aprotic solvents like DMF increase reaction rates but promote side reactions. Acetic acid optimizes proton transfer while solubilizing aromatic aldehydes. The optimal temperature range is 120–140°C, balancing reaction kinetics and thermal decomposition.
Scalability and Industrial Considerations
Q & A
Q. Basic
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. shows a flattened boat conformation in the thiazolo-pyrimidine core and C–H···O hydrogen bonds stabilizing crystal packing .
- NMR spectroscopy : Confirms substituent positions (e.g., acetyloxy, ethoxy) via chemical shifts .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
How do intermolecular interactions influence the compound’s solid-state properties?
Advanced
Single-crystal studies (e.g., ) reveal C–H···O hydrogen bonds forming 1D chains along the c-axis, while π-π stacking between aromatic rings stabilizes layered packing. These interactions affect solubility, melting points, and bioavailability . Computational tools (e.g., Hirshfeld surface analysis) can quantify interaction contributions .
What strategies are used to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Replace benzylidene groups (e.g., acetyloxy with methoxy or halogens) to assess electronic effects on bioactivity .
- Positional isomerism : Compare 3-ethoxy vs. 4-ethoxy substitution to study steric/electronic influences .
- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency .
How can biological activity be evaluated, and what confounding factors must be controlled?
Q. Advanced
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to measure IC50 values. notes antimicrobial testing via broth microdilution .
- Controls : Account for solvent effects (e.g., DMSO cytotoxicity) and compound stability in media .
- Metabolic profiling : LC-MS/MS identifies metabolites that may alter activity .
What purification techniques ensure high yields and purity?
Q. Basic
- Recrystallization : Slow evaporation from ethyl acetate/ethanol (3:2) yields high-purity crystals .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .
- HPLC : Reverse-phase C18 columns resolve closely related analogs .
How can computational modeling predict the compound’s reactivity or binding modes?
Q. Advanced
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites) .
- DFT calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital analysis .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
What challenges arise in formulating this compound for pharmacological studies?
Q. Advanced
- Solubility : Hydrophobic cores (thiazolo-pyrimidine) require co-solvents (e.g., cyclodextrins) or nanoemulsions .
- Stability : Acetyloxy groups may hydrolyze in aqueous buffers; pH-controlled formulations (pH 6–7) mitigate degradation .
How do electronic effects of substituents impact spectroscopic data?
Q. Advanced
- NMR : Electron-withdrawing groups (e.g., acetyloxy) deshield adjacent protons, shifting signals downfield .
- IR spectroscopy : C=O stretches (3-oxo group) appear at ~1700 cm⁻¹; shifts indicate hydrogen bonding .
How can synthetic byproducts be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
